molecular formula C9H10FNO B13531329 3-Amino-1-(4-fluorophenyl)propan-1-one

3-Amino-1-(4-fluorophenyl)propan-1-one

Cat. No.: B13531329
M. Wt: 167.18 g/mol
InChI Key: FFNBPSKJPIATFV-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)propan-1-one is an organic compound characterized by the presence of an amino group, a fluorophenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluorophenylacetic acid.

    Reduction: Formation of 3-amino-1-(4-fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)propan-1-one
  • 3-Amino-1-(4-bromophenyl)propan-1-one
  • 3-Amino-1-(4-methylphenyl)propan-1-one

Uniqueness

3-Amino-1-(4-fluorophenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6,11H2

InChI Key

FFNBPSKJPIATFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCN)F

Origin of Product

United States

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